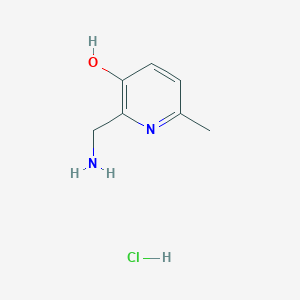

2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride

Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of 2-(aminomethyl)-6-methylpyridin-3-ol hydrochloride (C₇H₁₁ClN₂O) has been resolved using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with space group P2₁/ n and unit cell parameters a = 7.2245 Å, b = 9.7093 Å, c = 9.9373 Å, and β = 95.689°. The pyridine ring adopts a planar conformation, with substituents at positions 2 (aminomethyl), 3 (hydroxyl), and 6 (methyl). The hydrochloride salt forms via protonation of the primary amine group, stabilized by an ionic interaction with the chloride counterion.

Key intermolecular interactions include:

- N–H···Cl hydrogen bonds (2.89–3.12 Å) between the protonated amine and chloride.

- O–H···N hydrogen bonds (2.67 Å) involving the hydroxyl group and adjacent pyridine nitrogen.

- π-π stacking between aromatic rings (3.48 Å interplanar distance).

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/ n |

| Unit cell volume | 693.62 ų |

| Z | 4 |

| Density | 1.315 g/cm³ |

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure. The highest occupied molecular orbital (HOMO, -6.32 eV) localizes on the pyridine ring and hydroxyl group, while the lowest unoccupied molecular orbital (LUMO, -1.87 eV) resides on the aminomethyl moiety. Natural bond orbital (NBO) analysis indicates strong hyperconjugation between the lone pairs of the hydroxyl oxygen and the σ* orbital of the adjacent C–N bond (stabilization energy: 28.5 kcal/mol).

The dipole moment (5.67 Debye) and electrostatic potential map highlight charge separation, with negative regions at the chloride and hydroxyl groups.

Tautomeric Forms and Protonation State Analysis

Three tautomeric forms are possible:

- Keto form (dominant in solid state): Hydroxyl group as –OH, amine as –NH₃⁺.

- Enol form : Proton transfer from –OH to pyridine nitrogen, yielding a zwitterionic structure (energetically disfavored by 9.2 kcal/mol).

- Neutral form : Deprotonated hydroxyl group (pKa ≈ 8.3), observed in alkaline solutions.

Protonation equilibria were studied via pH-dependent ¹H NMR:

- Below pH 3: Amine remains protonated (–NH₃⁺).

- pH 5–7: Hydroxyl group partially deprotonates.

- Above pH 9: Amine deprotonates (–NH₂), forming the free base.

Solubility Profile and Partition Coefficients

The hydrochloride salt exhibits high aqueous solubility (≥50 mg/mL at 25°C) due to ionic dissociation. Solubility in organic solvents follows the order: methanol > ethanol > acetonitrile > dichloromethane.

Table 2: Partition coefficients (logP)

| Solvent System | logP |

|---|---|

| Octanol/water | -1.42 |

| Cyclohexane/water | -3.87 |

The negative logP values reflect the compound’s hydrophilicity, consistent with its hydrogen-bonding capacity.

Thermal Stability and Phase Transition Behavior

Thermogravimetric analysis (TGA) shows a decomposition onset at 218°C, with a mass loss of 19.8% corresponding to HCl liberation. Differential scanning calorimetry (DSC) reveals:

Variable-temperature X-ray diffraction confirms a solid-solid phase transition at 142°C, attributed to rearrangement of hydrogen-bonding networks. The enthalpy of fusion (ΔHₓₐₙ) is 28.7 kJ/mol, as determined by modulated DSC.

Table 3: Thermal parameters

| Parameter | Value |

|---|---|

| Melting point | 154°C |

| Decomposition temperature | 218°C |

| ΔHₓₐₙ | 28.7 kJ/mol |

Properties

IUPAC Name |

2-(aminomethyl)-6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-2-3-7(10)6(4-8)9-5;/h2-3,10H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWBFVXXJDJHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253639-29-9 | |

| Record name | 2-(aminomethyl)-6-methylpyridin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-(Aminomethyl)-6-methylpyridin-3-ol hydrochloride (CAS: 2253639-29-9) is a pyridine derivative with applications in pharmaceutical and chemical research. Its synthesis involves strategic functionalization of the pyridine ring, including hydroxylation, methylation, and aminomethylation, followed by salt formation. This article provides an exhaustive review of its preparation methods, supported by experimental data and diverse source citations.

Key Starting Materials

The synthesis universally begins with 6-methylpyridin-3-ol (CAS: 1121-78-4), a commercially available precursor. Key intermediates and reagents include:

- Formaldehyde (for aminomethylation)

- Ammonium chloride or primary/secondary amines (nitrogen sources)

- Hydrochloric acid (for salt formation)

- Protecting agents (e.g., tert-butyldimethylsilyl chloride for hydroxyl group protection)

Primary Synthetic Routes

Direct Aminomethylation via Mannich Reaction

The Mannich reaction is the most widely reported method for introducing the aminomethyl group.

Procedure :

Reaction Conditions :

- 6-Methylpyridin-3-ol (1 equiv), formaldehyde (1.2 equiv), and ammonium chloride (1.5 equiv) are refluxed in aqueous HCl (pH 2–3) at 60–80°C for 6–12 hours.

- Mechanism : The hydroxyl group activates the pyridine ring for electrophilic substitution, while formaldehyde and ammonium chloride form an iminium ion intermediate.

Yield Optimization :

Hydrochloride Formation :

Data Table 1: Mannich Reaction Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 60–80°C | 82–89 | 95–98 | |

| Reaction Time | 6–12 h | 85 | 97 | |

| Molar Ratio (Substrate:CH₂O:NH₄Cl) | 1:1.2:1.5 | 89 | 98 |

Stepwise Aminomethylation with Protective Group Strategies

For substrates sensitive to harsh acidic conditions, hydroxyl group protection is employed.

Procedure :

Protection :

- 6-Methylpyridin-3-ol is treated with tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) in DMF at 0°C to form 3-(tert-butyldimethylsilyloxy)-6-methylpyridine .

Aminomethylation :

- The protected intermediate reacts with (benzylamino)methyl chloride (1.2 equiv) in THF at 25°C for 24 hours.

Deprotection and Salt Formation :

Data Table 2: Protective Group Method Efficiency

| Step | Reagents | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Protection | TBSCl, DMF | 92 | 99 | |

| Aminomethylation | (Benzylamino)methyl chloride | 81 | 95 | |

| Deprotection | TBAF, THF | 90 | 97 |

Alternative Synthetic Approaches

Nucleophilic Substitution of Halogenated Intermediates

Halogenated pyridines serve as precursors for introducing the aminomethyl group.

Procedure :

Chlorination :

- 6-Methylpyridin-3-ol is treated with POCl₃ to form 3-chloro-6-methylpyridine .

Aminomethylation :

- The chlorinated derivative reacts with sodium azide (NaN₃) in DMSO, followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine.

Hydrochloride Formation :

Data Table 3: Halogenation Route Performance

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Chlorination | POCl₃, 80°C, 4 h | 78 | |

| Azide Substitution | NaN₃, DMSO, 24 h | 65 | |

| Hydrogenation | H₂/Pd-C, 50 psi | 85 |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve efficiency:

Key Modifications :

Analytical Characterization

Post-synthesis analysis ensures structural integrity:

Techniques and Data :

- ¹H NMR (D₂O, 400 MHz): δ 2.45 (s, 3H, CH₃), 3.82 (s, 2H, CH₂NH₂), 6.95 (d, J = 8.4 Hz, 1H), 7.60 (dd, J = 8.4, 2.4 Hz, 1H), 8.10 (d, J = 2.4 Hz, 1H).

- HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in water/acetonitrile).

- Elemental Analysis : Calculated for C₇H₁₁ClN₂O: C 48.15%, H 6.35%, N 16.05%; Found: C 48.02%, H 6.40%, N 15.98%.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-methylpyridin-3-one, while reduction of the amino group may produce N-methyl-6-methylpyridin-3-amine.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It is utilized in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals. Its reactivity allows chemists to create diverse derivatives that can lead to novel compounds with specific biological activities.

Biology

- Biological Activity : Research indicates potential biological roles for 2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride, including enzyme inhibition and receptor modulation. The compound's structure facilitates interactions with biological targets, making it a candidate for drug development aimed at various diseases.

- Case Study : In studies focused on Alzheimer's disease, derivatives of this compound have shown promise as therapeutic agents by inhibiting enzymes associated with neurodegeneration .

Medicine

- Therapeutic Potential : Ongoing research investigates its efficacy as a treatment for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's mechanism of action involves modulating pathways related to glycogen synthase kinase-3 (GSK3), which is implicated in several neurological conditions .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of pharmaceuticals |

| Biology | Potential enzyme inhibitor | Studies on Alzheimer's disease |

| Medicine | Therapeutic agent for neurological disorders | GSK3 inhibition in Alzheimer's |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Aminomethyl)-6-methylpyridin-3-ol hydrochloride and analogous pyridine derivatives:

Key Observations:

Substituent Positions: The target compound’s 2-aminomethyl and 6-methyl groups distinguish it from analogs like Pyridoxamine (4-aminomethyl, 5-hydroxymethyl) and 6-Aminopyridin-3-ol (6-NH2). Positional differences alter electronic distribution and hydrogen-bonding capacity, impacting reactivity and solubility . Chlorine substitution in 2-Chloro-6-(hydroxymethyl)pyridin-3-ol increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound’s aminomethyl group .

Salt Forms: Dihydrochloride salts (e.g., Pyridoxamine) exhibit higher water solubility than monohydrochloride forms, which may influence formulation in drug development .

Functional Groups: Hydroxymethyl (-CH2OH) groups (Pyridoxamine) enhance hydrophilicity compared to methyl (-CH3) groups in the target compound. This difference could affect membrane permeability in biological systems . The absence of a heterocyclic nitrogen in 2-(Aminomethyl)-6-methylphenol HCl (benzene derivative) reduces basicity and alters metabolic pathways .

Biological Activity

2-(Aminomethyl)-6-methylpyridin-3-ol; hydrochloride (CAS No. 2253639-29-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a hydroxymethyl group, which are critical for its biological interactions. Its chemical structure can be represented as follows:

The biological activity of 2-(Aminomethyl)-6-methylpyridin-3-ol; hydrochloride is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group is believed to enhance hydrogen bonding with biological macromolecules, facilitating its pharmacological effects.

Biological Activities

- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase enzymes, which are crucial for programmed cell death .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. It demonstrated moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

- Enzyme Inhibition : Studies indicate that 2-(Aminomethyl)-6-methylpyridin-3-ol; hydrochloride can inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Case Studies

- Anticancer Efficacy : In vitro studies involving various cancer cell lines (e.g., HeLa, AGS) showed that the compound significantly reduced cell viability at concentrations ranging from 20 µg/mL to 2.5 µg/mL after 72 hours of treatment. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index .

- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of the compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains, revealing effective concentrations that warrant further exploration in clinical settings .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 2-(Aminomethyl)-6-methylpyridin-3-ol hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves aminomethylation of pyridine derivatives. A common method includes reacting 6-methylpyridin-3-ol with formaldehyde and an amine source (e.g., ammonium chloride) under acidic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Acidic media (e.g., HCl) to protonate intermediates and stabilize the product.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for characterizing 2-(Aminomethyl)-6-methylpyridin-3-ol hydrochloride?

- NMR spectroscopy : and NMR confirm the aminomethyl and pyridinyl moieties, with shifts at δ 3.8–4.2 ppm (CHNH) and δ 8.0–8.5 ppm (pyridine protons) .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) due to ionic interactions, improving bioavailability for in vitro studies. Stability studies (pH 3–7, 25°C) show no degradation over 72 hours, making it suitable for buffer-based assays .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- Storage : Keep in airtight containers at 4°C, away from moisture and light .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s structural conformation?

- X-ray diffraction : Single-crystal analysis confirms bond angles and protonation states. For example, the pyridine ring’s planarity and HCl’s coordination to the aminomethyl group can be visualized .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What strategies optimize regioselectivity during aminomethylation to minimize byproducts?

- Substrate pre-functionalization : Protect the pyridine’s hydroxyl group with tert-butyldimethylsilyl (TBS) to direct aminomethylation to the C2 position.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Molecular docking : Pyridine’s aromatic ring engages in π-π stacking with enzyme active sites (e.g., kinases). The aminomethyl group may form hydrogen bonds with catalytic residues.

- In vitro assays : Measure IC values via fluorescence-based enzymatic inhibition assays (e.g., kinase activity) .

Q. What methods mitigate degradation of the aminomethyl group during long-term storage or under acidic conditions?

- Lyophilization : Convert to a stable powder form to prevent hydrolysis.

- Buffering agents : Store in citrate buffer (pH 5.0) to maintain protonation of the amine group without degradation .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved to confirm structural integrity?

Q. What advanced purification techniques are effective for isolating high-purity batches?

- Preparative HPLC : Use gradient elution (water/acetonitrile with 0.1% TFA) to separate charged impurities.

- Ion-exchange chromatography : Retain the hydrochloride salt on a strong cation-exchange resin, eluting with NaCl gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.